Estrone 3-methyl ether

Description

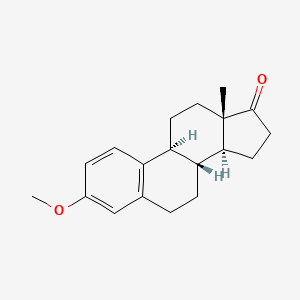

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWDWHFBMPLFQ-VXNCWWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167368 | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624-62-0, 1091-94-7 | |

| Record name | (+)-Estrone 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone methyl ether, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estrone 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRONE METHYL ETHER, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59359RSB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Total Synthesis of Estrone 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone, a key estrogenic hormone, and its derivatives are of significant interest in medicinal chemistry and drug development due to their physiological importance and therapeutic applications. The total synthesis of estrone and its protected forms, such as the 3-methyl ether, has been a classic benchmark in organic synthesis for decades, showcasing the evolution of synthetic strategies and methodologies. This technical guide provides an in-depth overview of prominent total syntheses of estrone 3-methyl ether, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to serve as a comprehensive resource for researchers in the field.

Key Synthetic Approaches

Several landmark total syntheses of estrone and its methyl ether have been developed, each with its unique strategy for constructing the challenging steroidal framework. This guide will focus on the following seminal and modern approaches:

-

The Torgov Synthesis: A convergent and highly efficient route that has been widely adopted and modified.

-

The Anner-Miescher Synthesis: The first reported total synthesis of estrone, a landmark achievement in steroid chemistry.

-

The Velluz Synthesis: A notable industrial-scale synthesis.

-

The Danishefsky Synthesis: A strategy featuring a Diels-Alder reaction for the construction of the B and C rings.

-

The Posner Asymmetric Synthesis: An early example of an asymmetric approach to a steroid nucleus.

-

The Hayashi Enantioselective Synthesis: A modern organocatalytic approach to estradiol methyl ether, a direct precursor to estrone methyl ether.

-

The Pattenden Radical Cyclization Synthesis: A conceptually novel approach utilizing radical cascade reactions.

I. The Torgov Synthesis

The Torgov synthesis, first reported in the early 1960s, is a convergent and practical route to estrone and its derivatives.[1] A key feature of this synthesis is the acid-catalyzed condensation of 6-methoxy-1-tetralone with 2-methyl-1,3-cyclopentanedione to construct the C and D rings onto the pre-existing AB-ring system.

Experimental Protocol:

A detailed experimental protocol for the Torgov synthesis is outlined below, based on literature procedures.[1]

Step 1: Preparation of 6-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol

To a solution of vinylmagnesium bromide (prepared from magnesium turnings and vinyl bromide) in tetrahydrofuran (THF), a solution of 6-methoxy-1-tetralone in THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tertiary allylic alcohol.

Step 2: Condensation with 2-methyl-1,3-cyclopentanedione

The crude alcohol from the previous step is dissolved in xylene, and 2-methyl-1,3-cyclopentanedione is added. A catalytic amount of Triton B (benzyltrimethylammonium hydroxide) is then added, and the mixture is heated at reflux with azeotropic removal of water for 8 hours. The reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to yield the condensation product.

Step 3: Cyclization and Dehydration to Estrone Methyl Ether

The product from the previous step is dissolved in a mixture of methanol and concentrated hydrochloric acid and stirred at room temperature. This effects the cyclization and dehydration to form the tetracyclic steroid skeleton. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization to afford this compound.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 6-methoxy-1-tetralone | Vinylmagnesium bromide, THF, 0 °C to rt, 12 h | 6-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol | ~90 |

| 2 | Tertiary allylic alcohol | 2-methyl-1,3-cyclopentanedione, Triton B, xylene, reflux, 8 h | Condensation Product | ~75 |

| 3 | Condensation Product | Methanol, concentrated HCl, rt | This compound | ~80 |

Torgov Synthesis Workflow

Caption: The convergent pathway of the Torgov synthesis.

II. The Anner-Miescher Synthesis

The first total synthesis of a non-aromatic steroid, estrone, was achieved by Anner and Miescher in 1948. This lengthy synthesis was a landmark achievement, though it has since been superseded by more efficient routes.

Experimental Protocol:

The Anner-Miescher synthesis involves a multi-step sequence starting from simpler aromatic precursors. A detailed, step-by-step protocol is beyond the scope of this guide due to its length; however, a key transformation is the construction of the C and D rings through a series of reactions including a Reformatsky reaction and subsequent cyclizations.[2]

Anner-Miescher Synthesis Logical Flow

Caption: A simplified representation of the linear Anner-Miescher synthesis.

III. The Hayashi Enantioselective Synthesis of Estradiol Methyl Ether

A modern and elegant approach to a direct precursor of estrone methyl ether was developed by Hayashi and coworkers. This synthesis utilizes organocatalysis to achieve high enantioselectivity.[3]

Experimental Protocol:

The key step in the Hayashi synthesis is a domino Michael/aldol reaction catalyzed by a diphenylprolinol silyl ether.[3]

Key Domino Reaction:

A solution of the appropriate nitroalkane and α,β-unsaturated aldehyde in a suitable solvent (e.g., toluene) is treated with a catalytic amount of diphenylprolinol silyl ether. The reaction is typically run at room temperature until completion. The resulting bicyclic product, containing the C and D rings of the steroid, is isolated after purification by column chromatography. This intermediate is then elaborated to estradiol methyl ether through a series of transformations including a Nef reaction, cyclization to form the B ring, and stereoselective reductions.

Quantitative Data:

| Step | Key Reaction | Catalyst | Product | Enantiomeric Excess (%) | Overall Yield (%) |

| Domino | Michael/Aldol | Diphenylprolinol silyl ether | Bicyclo[4.3.0]nonane derivative | >99 | 6.8 (12 pots) / 15 (5 pots) |

Hayashi Synthesis Experimental Workflow

Caption: The organocatalyzed domino reaction in the Hayashi synthesis.

IV. The Pattenden Radical Cyclization Synthesis

A conceptually different approach to the estrane skeleton was developed by Pattenden and coworkers, which relies on a cascade of radical cyclizations.[4]

Experimental Protocol:

A key step involves the treatment of an iododienynone precursor with tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).[4]

Key Radical Cascade Reaction:

A solution of the iododienynone in a solvent like toluene is heated to reflux, and a solution of Bu3SnH and AIBN in toluene is added slowly over several hours. The reaction mixture is then refluxed for an additional period. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tetracyclic estrane product. This intermediate is then converted to estrone methyl ether in subsequent steps.

Quantitative Data:

| Step | Key Reaction | Reagents | Product | Yield (%) |

| Cascade | Radical Cyclization | Bu3SnH, AIBN | Tetracyclic Estrane | 50 |

Pattenden Synthesis Signaling Pathway

Caption: The radical cascade mechanism in the Pattenden synthesis.

Conclusion

The total synthesis of this compound has been a fertile ground for the development of new synthetic strategies. From the linear approach of Anner and Miescher to the convergent and efficient Torgov synthesis, and more recently to the elegant enantioselective and conceptually novel radical-based methods, the synthesis of this important steroid continues to inspire innovation in organic chemistry. This guide provides a snapshot of these key achievements, offering detailed protocols and data to aid researchers in their own synthetic endeavors.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of Estrone 3-Methyl Ether

Estrone 3-methyl ether, a synthetically derived estrogen and a methylated form of estrone, serves as a crucial intermediate in the synthesis of various estrogen receptor modulators.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical properties, structural details, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, offering a consolidated view of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₂ | [1][3][4][5][6] |

| Molecular Weight | 284.39 g/mol | [4][5] |

| Exact Mass | 284.177630004 Da | [3][7] |

| CAS Number | 1624-62-0 | [1][3][4] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 164-165 °C | [7] |

| Boiling Point | 427.4 °C at 760 mmHg | [7] |

| Solubility | Chloroform: 30-50 mg/mL, Soluble in dioxane, pyridine, and fixed alkali hydroxide solutions. | [1][8] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| XLogP3 | 3.5 | [3][7] |

Structural Information

This compound is characterized by a steroidal framework with a methoxy group at the C3 position.

| Identifier | Value | Source |

| IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | [3][4] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OC | [4] |

| InChI | 1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | [1][4] |

| InChI Key | BCWWDWHFBMPLFQ-VXNCWWDNSA-N | [1][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | Data available on SpectraBase.[3] |

| ¹³C NMR | Data available on SpectraBase.[3] |

| Mass Spectrometry | Experimental GC-MS and LC-MS data are available, with a prominent peak at m/z 284.[3] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic peaks for the functional groups present.[3] The C=O stretch for the ketone is expected around 1740 cm⁻¹, and C-O stretches for the ether are anticipated between 1300 and 1000 cm⁻¹.[9][10] |

Experimental Protocols

Detailed experimental procedures are critical for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common synthetic route to (±)-estrone involves a multi-step process. The final step to obtain estrone from estrone methyl ether involves the removal of the aromatic methyl ether using hot pyridinium chloride.[11] Another approach involves a cascade of radical cyclizations, where an iodovinylcyclopropane precursor is treated with Bu₃SnH/AIBN, followed by oxidation to yield estrone methyl ether, which is then demethylated.[12]

Purification by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed and purified using reverse-phase HPLC.[13]

-

Column: A standard C18 column is suitable.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[13]

-

Detection: UV detection at an appropriate wavelength.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired using a standard NMR spectrometer (e.g., Varian A-60).[3] The sample is dissolved in a suitable deuterated solvent, such as CDCl₃.

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

Biological Activity and Signaling Pathways

This compound is a synthetic estrogen that can stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro at concentrations from 0.16 to 20 μM.[1] However, it exhibits weak binding affinity for estrogen receptors (ERα and ERβ), with IC₅₀ values greater than 100 μM.[1] Its biological effects are likely mediated through the general estrogen signaling pathway after potential metabolic conversion or through non-genomic pathways.

Estrogens like estrone diffuse across the cell membrane and bind to estrogen receptors (ERs) in the nucleus.[14][15] This binding induces a conformational change, leading to receptor dimerization and interaction with estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.[14][15] Estrogens can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors (mERs), activating pathways such as PLC/PKC, Ras/Raf/MAPK, and PI3K/AKT.[14]

Caption: Simplified Estrogen Signaling Pathway.

Experimental and Analytical Workflow

The characterization of this compound follows a standard workflow from synthesis to structural and functional analysis.

Caption: General Experimental Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. fuaij.com [fuaij.com]

- 7. echemi.com [echemi.com]

- 8. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 12. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Racemic Estrone 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to racemic Estrone 3-methyl ether, a key intermediate in the synthesis of various steroidal compounds. The guide details the experimental protocols for the most prominent synthetic strategies, including the Torgov and Anner-Miescher syntheses, as well as modern approaches involving radical cyclization. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways are visualized through detailed diagrams.

Introduction

This compound is a pivotal synthetic intermediate for the preparation of a wide range of steroidal hormones and their analogues. Its strategic importance lies in the protected phenolic hydroxyl group at the C3 position, which allows for selective modifications at other positions of the steroid nucleus. The total synthesis of this compound has been a subject of extensive research, leading to the development of several elegant and efficient strategies. This guide will focus on the most historically significant and practically relevant methods for the preparation of its racemic form.

Torgov Synthesis

The Torgov synthesis, developed in the 1960s, remains one of the most practical and widely used methods for the large-scale preparation of estrone derivatives.[1] It is a convergent synthesis that constructs the steroid skeleton by assembling A- and D-ring precursors.

Reaction Pathway

The synthesis begins with the reaction of 6-methoxy-1-tetralone with vinylmagnesium bromide to form the tertiary allylic alcohol 1 . This intermediate is then reacted with 2-methyl-1,3-cyclopentanedione (2 ) in the presence of a base to yield the seco-steroid 3 . Subsequent acid-catalyzed cyclization and dehydration of 3 furnishes the tetracyclic steroid skeleton, which upon selective reduction of the double bonds, yields racemic this compound (4 ).[1][2]

Experimental Protocols

Step 1: Synthesis of 6-methoxy-1-vinyl-1-tetralol (1)

To a solution of vinylmagnesium bromide in tetrahydrofuran (THF), 6-methoxy-1-tetralone is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure to yield the crude tertiary allylic alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-methoxy-8,14-seco-estra-1,3,5(10),9(11)-tetraene-14,17-dione (3)

The crude 6-methoxy-1-vinyl-1-tetralol (1 ) is dissolved in a suitable solvent such as xylene or toluene. To this solution, 2-methyl-1,3-cyclopentanedione (2 ) and a catalytic amount of a weak base (e.g., Triton B) are added. The mixture is heated to reflux with azeotropic removal of water. After completion of the reaction, the mixture is cooled and the product is isolated by filtration or extraction.

Step 3: Cyclization and Reduction to (±)-Estrone 3-methyl ether (4)

The seco-steroid (3 ) is treated with a strong acid, such as methanolic hydrochloric acid or p-toluenesulfonic acid, to induce an intramolecular aldol condensation and subsequent dehydration, forming the tetracyclic dienone system. This intermediate is then subjected to a series of selective reductions. Typically, catalytic hydrogenation is employed to reduce the C14-C15 double bond, followed by a dissolving metal reduction (e.g., lithium in liquid ammonia) to reduce the C8-C9 double bond and establish the final stereochemistry of the steroid nucleus.

Quantitative Data

| Step | Product | Yield (%) |

| 1 | 6-methoxy-1-vinyl-1-tetralol | ~95% |

| 2 | 3-methoxy-8,14-seco-estra-1,3,5(10),9(11)-tetraene-14,17-dione | 70-80% |

| 3 | (±)-Estrone 3-methyl ether | 40-50% (from seco-steroid) |

Anner-Miescher Synthesis

The Anner-Miescher synthesis, first reported in 1948, represents a landmark achievement in steroid total synthesis.[3] This linear synthesis involves the construction of the steroid skeleton in a stepwise manner.

Reaction Pathway

The synthesis starts from a functionalized naphthalene derivative and proceeds through a series of reactions to build the C and D rings onto the pre-existing AB ring system. A key intermediate in this synthesis is the Wieland-Miescher ketone, which provides the foundational bicyclic system for the subsequent annulation reactions.

Experimental Protocols

Detailed modern experimental protocols for the complete Anner-Miescher synthesis are less commonly reported due to its length and the advent of more convergent strategies like the Torgov synthesis. The original procedures often involved classical reactions that have since been optimized. However, the key transformations generally include:

-

Birch Reduction: To reduce the aromaticity of the naphthalene starting material.

-

Michael Addition: To introduce the precursor for the C ring.

-

Aldol Condensation: To close the C ring.

-

Robinson Annulation: To construct the D ring, often involving the formation of the Wieland-Miescher ketone or a similar intermediate.

-

Functional Group Manipulations: To introduce the C17-keto group and adjust oxidation states.

Due to the multi-step nature and historical context, specific, universally applicable protocols are difficult to present concisely. Researchers interested in this route are encouraged to consult the original literature and subsequent modifications.

Radical Cyclization Approaches

More contemporary approaches to the synthesis of the estrane skeleton have utilized radical cyclization reactions. These methods can offer novel and efficient ways to construct the complex polycyclic system.[4][5][6]

Reaction Pathway

A representative radical cyclization strategy might involve a precursor containing a radical precursor (e.g., an iodide) and a series of strategically placed double or triple bonds. Upon initiation, a cascade of intramolecular radical additions occurs to form the fused ring system in a single step.[4]

Experimental Protocol

Synthesis of the Radical Precursor: The synthesis of the acyclic precursor is highly dependent on the specific design of the radical cascade. It typically involves standard organic transformations to assemble a molecule with the required functionalities.

Radical Cyclization Step:

A solution of the radical precursor in a suitable solvent (e.g., toluene or benzene) is heated to reflux. A radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH), are added portion-wise over several hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[4]

Conversion to this compound: The tetracyclic product from the radical cyclization may require further functional group manipulations, such as oxidation of a hydroxyl group to a ketone at the C17 position, to yield the final product. For instance, oxidation of an intermediate ether using Jones' reagent can yield estrone methyl ether.[4]

Quantitative Data

The yields of radical cyclization reactions can be variable and are highly dependent on the substrate and reaction conditions. A specific example reports the formation of a trans, anti, trans estrane derivative in a 12% overall yield from the substituted iodovinylcyclopropane precursor.[5] Oxidation of the resulting intermediate to estrone methyl ether proceeded with a high yield.[4]

Data Presentation: Spectroscopic Data of (±)-Estrone 3-methyl ether

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, ppm) | δ 0.91 (s, 3H, C18-H), 3.78 (s, 3H, OCH₃), 6.63-7.22 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 13.8 (C18), 55.2 (OCH₃), 111.5 (Ar-C), 113.9 (Ar-C), 126.3 (Ar-C), 132.5 (Ar-C), 137.9 (Ar-C), 157.6 (Ar-C), 220.8 (C17=O) |

| IR (KBr, cm⁻¹) | ~2930 (C-H), ~1735 (C=O, five-membered ring), ~1610, 1500 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z 284 (M⁺) |

Conclusion

The synthesis of racemic this compound has been achieved through various strategic approaches. The Torgov synthesis remains a highly efficient and practical choice for large-scale production due to its convergent nature and good overall yields. The Anner-Miescher synthesis, while historically significant, is generally less favored for practical applications today. Modern methods, such as those employing radical cyclizations, offer innovative and often rapid entries into the estrane skeleton, showcasing the continuous evolution of synthetic organic chemistry. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, and the specific expertise of the research team.

References

- 1. chem.uoi.gr [chem.uoi.gr]

- 2. {Supplementary Data} [rsc.org]

- 3. US2663716A - Synthesis of estrone - Google Patents [patents.google.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

Estrone 3-Methyl Ether: A Cornerstone Intermediate in Steroid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Estrone 3-methyl ether, also known as 3-methoxy-estra-1,3,5(10)-trien-17-one, is a pivotal synthetic intermediate in the field of steroid chemistry.[1] Its primary role stems from its function as a protected form of estrone, a naturally occurring estrogen. The methylation of the phenolic hydroxyl group at the C3 position is a critical strategic step that allows for selective chemical modifications at other positions of the steroid nucleus, particularly at the C17-ketone. This guide provides a comprehensive overview of its applications, key chemical transformations, and detailed experimental protocols.

The Strategic Importance of the 3-Methyl Ether Group

The phenolic hydroxyl group in estrone is acidic and reactive, making it susceptible to undesired side reactions during many synthetic operations. By converting this hydroxyl group to a methyl ether, its reactivity is masked, providing crucial chemoselectivity. This "protecting group" strategy is fundamental in the multi-step synthesis of numerous steroidal active pharmaceutical ingredients (APIs).[2] The methyl ether is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed (demethylated) in a final step to yield the biologically active 3-hydroxy steroid.[2][3]

Core Synthetic Applications

This compound is a versatile starting material for a range of valuable steroidal compounds, most notably oral contraceptives and estrogen receptor modulators.[1][4][5]

One of the most significant industrial applications of this compound is in the synthesis of mestranol and its active metabolite, ethinylestradiol.[1][6] Mestranol itself is the 3-methyl ether of ethinylestradiol and acts as a prodrug, being demethylated in the liver to the active form.[7]

The key transformation is the ethynylation of the 17-ketone. This is typically achieved by reacting this compound with an acetylene equivalent, such as potassium acetylide, generated in situ from potassium metal or a strong potassium base and acetylene gas in an inert solvent.[8] This reaction creates the 17α-ethynyl group and the tertiary 17β-hydroxyl, converting the ketone into a tertiary alcohol. The resulting product is mestranol.[9][] Subsequent demethylation of mestranol yields ethinylestradiol, a potent estrogen used in nearly all modern combined oral contraceptive pills.[7][11]

Caption: Synthesis of Mestranol and Ethinylestradiol.

The electron-donating nature of the 3-methoxy group plays a crucial role in directing the regioselectivity of the Birch reduction. This reaction, which employs an alkali metal (like lithium or sodium) in liquid ammonia with a proton source (like ethanol), reduces the aromatic A-ring to a non-conjugated diene.[12] Specifically, the Birch reduction of this compound yields 3-methoxy-estra-2,5(10)-dien-17-one derivatives.[13] This transformation is a gateway to a wide array of modified steroids that are not easily accessible from the parent aromatic compound. A key example is the synthesis of the progestin Dienogest, which begins with the Birch reduction of a ketal-protected this compound.[13]

Caption: Birch Reduction Pathway of this compound.

This compound serves as a foundational scaffold for the synthesis of various novel estrogen receptor (ER) modulators.[4][5] Researchers utilize it as a starting point to introduce different functionalities across the steroid nucleus to develop compounds with specific agonist or antagonist activities at the ER, which are valuable in treating hormone-dependent diseases like breast cancer and endometriosis.[5][14]

Key Experimental Protocols

The following sections provide generalized methodologies for the pivotal reactions involving this compound.

This procedure is adapted from established methods for the ethynylation of 17-keto steroids.[8][15]

-

Apparatus Setup: A multi-neck, flame-dried flask equipped with a mechanical stirrer, a gas inlet for acetylene, a dropping funnel, and a low-temperature thermometer is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Anhydrous solvent (e.g., tetrahydrofuran, THF) is added to the flask. A strong base, such as potassium tert-butoxide (50g per 50g of estrone), is suspended in the solvent (250ml).[15]

-

Reaction: The suspension is cooled to approximately 0-5°C. A stream of purified acetylene gas is bubbled through the stirred suspension. A solution of this compound in the reaction solvent is then added dropwise, maintaining the temperature.

-

Monitoring: The reaction is stirred at low temperature and monitored for completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 5% HCl) until the mixture is neutralized.[15]

-

Isolation and Purification: The organic solvent is removed under reduced pressure. Water is added to precipitate the crude product, which is collected by filtration. The crude mestranol is then purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.[15]

This protocol is based on the initial steps in the synthesis of Dienogest.[13]

-

Protection of C17-Ketone: The 17-ketone of this compound (50.0 g) is first protected as a ketal (e.g., ethylene ketal) by reacting it with ethylene glycol in the presence of an acid catalyst like methane sulfonic acid (0.55 ml) in a suitable solvent (e.g., methanol) under reflux.[13]

-

Apparatus Setup: A flask suitable for low-temperature reactions is equipped with a dry-ice condenser and a mechanical stirrer.

-

Reaction: Liquid ammonia is condensed into the flask. The protected this compound derivative is dissolved in an appropriate co-solvent (e.g., THF) and added to the ammonia. Small pieces of an alkali metal, such as lithium or sodium, are added portion-wise with vigorous stirring until a persistent blue color is observed. A proton source, typically an alcohol like tert-butanol, is then added.

-

Quenching: The reaction is quenched by the addition of a reagent like ammonium chloride to consume any excess alkali metal. The ammonia is then allowed to evaporate.

-

Workup and Hydrolysis: The residue is partitioned between water and an organic solvent (e.g., ether). The organic layer is separated, washed, dried, and concentrated. The crude product is then treated with a mild acid (e.g., aqueous oxalic acid) to hydrolyze the ketal and the intermediate enol ether, yielding the α,β-unsaturated ketone.[13]

-

Purification: The final product is purified by column chromatography or recrystallization.

This procedure uses boron tribromide (BBr₃), a common and effective reagent for cleaving aryl methyl ethers.[3][16]

-

Apparatus Setup: A flame-dried, multi-neck flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reaction: The this compound derivative (e.g., mestranol or a product from a total synthesis) is dissolved in a dry, inert solvent such as dichloromethane (DCM) and cooled in an ice bath (0°C).

-

Reagent Addition: A solution of boron tribromide (BBr₃) in DCM is added dropwise to the stirred solution.

-

Monitoring: The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.

-

Workup: The reaction is slowly and carefully quenched by the addition of water or methanol while cooling. The mixture is then diluted with more solvent and washed successively with aqueous acid, water, and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude phenolic steroid is purified by column chromatography or recrystallization.[3]

Quantitative Data Summary

The efficiency of these transformations is critical for industrial applications. The following tables summarize representative quantitative data from the literature.

Table 1: Ethynylation of Estrone to Ethinylestradiol (Note: Data is for the direct conversion of estrone but is representative of the reaction at the 17-position of its 3-methyl ether derivative)

| Base | Solvent(s) | Temperature | Yield | Purity (HPLC) | Reference |

| Potassium tert-butoxide | Tetrahydrofuran | 5°C | 92% | 99.5% | [15] |

| Potassium isobutoxide | DMSO / Toluene | 30°C | 94% | 99.6% | [15] |

| Sodium ethoxide | Acetone | -20°C | 91% | 99.5% | [15] |

Table 2: Key Steps in Total Synthesis Involving this compound

| Reaction Step | Reagents | Product | Yield | Reference |

| Oxidation | Jones' Reagent (CrO₃/H₂SO₄) | This compound | ~65% (average per step) | [3] |

| Demethylation | BBr₃ in THF | (±)-Estrone | Not specified | [3] |

| Total Synthesis | Multi-step organocatalysis | Estradiol Methyl Ether | 15% (optimized, 5 pots) | [17] |

Conclusion

This compound is more than just a protected form of estrone; it is a strategic linchpin in the synthesis of a vast portfolio of steroidal drugs. Its ability to direct reactions like the Birch reduction and to allow for selective manipulation of the C17-position has cemented its importance in both industrial-scale production of contraceptives and in the discovery of novel therapeutics. The synthetic pathways and protocols detailed herein underscore its versatility and enduring role in medicinal chemistry and drug development.

References

- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Estrone methyl ether [medbox.iiab.me]

- 7. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 9. Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Birch reduction - Wikipedia [en.wikipedia.org]

- 13. EP2256128B1 - Method for synthesis of dienogest from estrone-3-methylether - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Preparation method of ethinylestradiol - Eureka | Patsnap [eureka.patsnap.com]

- 16. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 17. Optimized Synthesis of Estradiol Methyl Ether - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide on the Discovery and History of Estrone 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone 3-methyl ether, a pivotal intermediate in steroid chemistry, holds a significant place in the history of synthetic estrogens. While never marketed as a therapeutic agent itself, its role in the development of early oral contraceptives, particularly as a precursor to mestranol, cemented its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and key historical milestones of this compound. It details experimental protocols for its preparation, presents its physicochemical and spectroscopic data in a structured format, and illustrates its synthetic pathways and biological interactions through detailed diagrams. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of this foundational molecule.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader effort to synthesize steroidal hormones. Following the isolation of estrone in 1929, the next major challenge was its total synthesis from simple chemical starting materials.

The first total synthesis of estrone was accomplished by G. Anner and K. Miescher in 1948, a landmark achievement in organic chemistry.[1][2][3] While their multi-step synthesis was a breakthrough, it was complex and not commercially viable. These early total synthesis routes likely involved the methylation of an estrone precursor or estrone itself as a strategic step to protect the phenolic hydroxyl group, thus implicitly marking the early laboratory existence of this compound.

However, it was the development of more practical and efficient synthetic routes in the following decades that brought this compound to the forefront. The Torgov synthesis , developed in the early 1960s, became a cornerstone for the industrial production of estrone and its derivatives.[2][4] This convergent synthesis produced (±)-estrone methyl ether, which could then be demethylated to afford estrone.

The primary significance of this compound in the history of medicine lies in its role as a direct precursor to mestranol .[3] Mestranol, the 3-methyl ether of ethinylestradiol, was the estrogenic component of some of the first oral contraceptive pills.[3] The methylation at the 3-position in mestranol increased its oral bioavailability compared to its unmethylated counterpart, ethinylestradiol.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | [5] |

| Synonyms | 3-Methoxyestrone, Oestrone methyl ether | [1] |

| CAS Number | 1624-62-0 | [5][6] |

| Molecular Formula | C₁₉H₂₄O₂ | [5][6] |

| Molecular Weight | 284.39 g/mol | [5][6] |

| Melting Point | 172 °C | [1] |

| Solubility | Chloroform: 50 mg/mL | [6] |

| Appearance | Crystalline solid |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Reference |

| ¹H NMR | Data available in spectral databases. | [5] |

| ¹³C NMR | Data available in spectral databases. | [5] |

| Mass Spectrometry (MS) | Data available in spectral databases. | [5] |

| Infrared (IR) | Data available in spectral databases. | [5] |

| UV-Vis | Maximum Absorption Wavelength: 279 nm (in MeOH-CH₂Cl₂) | [1] |

Experimental Protocols

Two primary approaches for the synthesis of this compound are detailed below: the direct methylation of estrone and the Torgov total synthesis.

Direct Methylation of Estrone

This method involves the direct conversion of estrone to its 3-methyl ether.

Reaction:

References

- 1. This compound 1624-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Estrone methyl ether - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthetic (organic), ≥97% (HPLC), Synthetic estrogen, powder | Sigma-Aldrich [sigmaaldrich.com]

Estrone 3-methyl ether CAS number and molecular weight

Estrone 3-methyl ether, a derivative of the natural estrogen estrone, is a key intermediate in the synthesis of various steroidal compounds. This guide provides its fundamental physicochemical properties.

Identity and Weight

The Chemical Abstracts Service (CAS) has assigned the number 1624-62-0 to this compound, which serves as a unique identifier for this specific chemical substance[1][2][3][4][5][6][7][8]. The molecular weight of this compound is approximately 284.4 g/mol [1][7]. More precise measurements indicate values such as 284.39 g/mol [5][9], 284.399 g/mol [2], and 284.3927 g/mol [3].

Physicochemical Data Summary

For researchers, scientists, and professionals in drug development, a clear presentation of key quantitative data is essential. The following table summarizes the primary identifiers and physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 1624-62-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₉H₂₄O₂ | [1][2][3][5][7][9] |

| Molecular Weight | 284.4 g/mol | [1][7] |

| 284.39 g/mol | [5][9] | |

| 284.399 g/mol | [2] | |

| 284.3927 g/mol | [3] | |

| Synonyms | 3-Methoxyestrone, 3-Methoxyestra-1,3,5(10)-trien-17-one | [2][4][6] |

| Appearance | White to light yellow powder or crystal | [4] |

Experimental Workflow: Compound Identification

The process of identifying a chemical compound like this compound in a laboratory setting typically follows a standardized workflow. This ensures accurate and reproducible results. The diagram below illustrates a general workflow for compound identification and characterization.

References

- 1. (+)-Estrone 3-methyl ether | C19H24O2 | CID 92895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. fuaij.com [fuaij.com]

- 4. This compound 1624-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. caymanchem.com [caymanchem.com]

- 8. echemi.com [echemi.com]

- 9. GSRS [gsrs.ncats.nih.gov]

Estrone 3-Methyl Ether: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Estrone 3-methyl ether. The information herein is curated for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support further research and formulation activities.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is fundamental in the early stages of drug development. Solubility , the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, directly impacts a drug's bioavailability. Stability refers to the extent to which a product retains, within specified limits, and throughout its period of storage and use (shelf-life), the same properties and characteristics that it possessed at the time of its manufacture.

Solubility Profile of this compound

This compound, a synthetic estrogen and a derivative of estrone, exhibits varied solubility across different solvents. This section summarizes the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Conditions |

| Chloroform | 50 | Clear to slightly hazy, colorless to faintly yellow solution.[1] |

| Chloroform | 30 | Crystalline solid.[2] |

| Chloroform:Methanol (1:1) | 19.60 - 20.40 | Clear, colorless to faintly yellow solution.[1] |

| Dimethyl Sulfoxide (DMSO) | 4.17 | Ultrasonic and warming and heat to 60°C may be required.[3] |

| Ethanol | 0.98 - 1.02 | Clear, colorless to faintly yellow solution.[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble |

Stability Profile of this compound

The stability of this compound is a critical parameter for its storage and handling. While specific data on its degradation under various stress conditions are limited, general storage recommendations provide insight into its long-term stability.

Table 3: Stability of this compound

| Condition | Stability |

| Storage at -20°C | ≥ 4 years (as a crystalline solid)[2][4] |

| Storage in Solvent (-80°C) | 6 months[3] |

| Storage in Solvent (-20°C) | 1 month[3] |

For comprehensive stability analysis, forced degradation studies under various conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

This section outlines the detailed methodologies for determining the solubility and stability of chemical compounds like this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand to let undissolved particles settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under stress conditions. These studies are typically conducted according to ICH Q1A(R2) guidelines.[5][6]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at a specified temperature (e.g., 60°C) for a defined period.

-

Thermal Degradation: Exposure to dry heat at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Prepare solutions or solid samples of this compound.

-

Expose the samples to the different stress conditions for a specified duration.

-

At appropriate time points, withdraw samples.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the amount of remaining this compound and to detect any degradation products.

-

Characterize the degradation products using techniques such as mass spectrometry (MS).

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Caption: Workflow for Stability Testing using Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and experimental protocols serve as a valuable resource for scientists and researchers engaged in the development of formulations containing this compound. Further investigations into its stability under a broader range of conditions and the characterization of any potential degradation products are recommended for a complete profile.

References

- 1. This compound = 97 HPLC 1624-62-0 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

In Vitro Mechanism of Action of Estrone 3-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone 3-methyl ether, also known as mestranol, is a synthetic estrogen that has been utilized in various hormonal preparations. Its biological activity is primarily attributed to its metabolic conversion to the more potent estrogen, ethinylestradiol. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its interaction with estrogen receptors, cellular effects, and metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular pharmacology of this compound.

Core Mechanism of Action: A Prodrug Approach

The primary mechanism of action of this compound in vitro is that of a prodrug. It is biologically inactive in its initial form and requires demethylation to its active metabolite, ethinylestradiol, to exert its estrogenic effects.[1][2][3] This conversion is a critical step for its biological function.

Metabolic Conversion to Ethinylestradiol

The biotransformation of mestranol to ethinylestradiol is predominantly carried out by cytochrome P450 enzymes in the liver.[4] In vitro studies using human liver microsomes have identified CYP2C9 as the major enzyme responsible for this demethylation reaction.[4]

Interaction with Estrogen Receptors

Once converted to ethinylestradiol, the active metabolite readily binds to and activates estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that lead to the physiological effects of estrogens.

There is conflicting evidence regarding the direct binding of this compound to estrogen receptors. Some studies suggest that mestranol itself has a very low affinity for ERα and ERβ, with IC50 values exceeding 100 μM.[5] In contrast, other research has reported a competitive binding affinity for the uterine estrogen receptor, albeit significantly lower than that of ethinylestradiol.[6]

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Assay Type | Quantitative Value | Reference |

| This compound (Mestranol) | Uterine Estrogen Receptor | Competitive Binding | Ki = 3.74 x 10-7 M | [6] |

| Ethinylestradiol | Uterine Estrogen Receptor | Competitive Binding | Ki = 0.75 x 10-9 M | [6] |

| This compound (Mestranol) | ERα | Not specified | IC50 > 100 μM | [5] |

| This compound (Mestranol) | ERβ | Not specified | IC50 > 100 μM | [5] |

Cellular Effects in Vitro

The estrogenic activity of this compound, mediated by its conversion to ethinylestradiol, leads to various cellular responses in vitro, most notably cell proliferation in estrogen-sensitive cell lines.

Proliferation of Breast Cancer Cells

This compound has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells. This effect is dose-dependent and is a hallmark of estrogenic compounds.[5]

Effects on Hepatoma Cells

In the human hepatoma cell line HepG2, mestranol has demonstrated a dual effect. At higher concentrations (10-5 M), it increases cell proliferation, while at a lower concentration (10-6 M), it stimulates the production of angiotensinogen.[7]

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Effect | Concentration Range | Reference |

| MCF-7 (Breast Cancer) | Stimulation of proliferation | 0.16 to 20 μM | [5] |

| HepG2 (Hepatoma) | Increased cell proliferation | 10-5 M | [7] |

| HepG2 (Hepatoma) | Stimulation of angiotensinogen production | 10-6 M | [7] |

Signaling Pathways

The downstream signaling pathways activated by this compound are those characteristic of estrogen receptor activation by its active metabolite, ethinylestradiol. These pathways involve both genomic and non-genomic actions.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of ethinylestradiol to ERs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in cell cycle progression and proliferation.

Genomic Signaling Pathway of this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor.

Materials:

-

Radiolabeled estradiol ([3H]E2)

-

Unlabeled estradiol (for standard curve)

-

Test compound (this compound)

-

Estrogen receptor preparation (e.g., from uterine cytosol or recombinant ER)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Dextran-coated charcoal or filtration apparatus

-

Scintillation counter and vials

Procedure:

-

Prepare a series of dilutions of the unlabeled estradiol and the test compound.

-

In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [3H]E2, and varying concentrations of either unlabeled estradiol or the test compound.

-

Include tubes for total binding (only [3H]E2 and receptor) and non-specific binding (with a large excess of unlabeled estradiol).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound from free radioligand using dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid filtration through glass fiber filters.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of estrogen-sensitive breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Test compound (this compound)

-

Estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, XTT, or a DNA-binding fluorescent dye)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Culture MCF-7 cells in standard medium.

-

Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS for a period (e.g., 24-48 hours) to deprive them of estrogens.

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound and estradiol in the estrogen-free medium.

-

Remove the seeding medium and add the medium containing the different concentrations of the test compound or controls to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubate the plates for a specified period (e.g., 3-6 days).

-

At the end of the incubation, add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

After an appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curves to determine the EC50 (the concentration that elicits a half-maximal response).

In Vitro Metabolism with Human Liver Microsomes

Objective: To determine the metabolic conversion of this compound to ethinylestradiol.

Materials:

-

Human liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

This compound

-

Ethinylestradiol standard

-

Acetonitrile or other organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing human liver microsomes and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C.

-

Add this compound to the reaction mixture.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound (this compound) and the formation of the metabolite (ethinylestradiol) over time.

General Experimental Workflows.

Conclusion

The in vitro mechanism of action of this compound is characterized by its role as a prodrug that is metabolically activated to ethinylestradiol. While its direct interaction with estrogen receptors is limited, its active metabolite is a potent agonist of ERα and ERβ. This activation leads to the stimulation of estrogen-responsive pathways, resulting in cellular effects such as the proliferation of estrogen-dependent cancer cells. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other potential estrogenic compounds. A thorough understanding of these mechanisms is crucial for the development and application of such molecules in a therapeutic context.

References

- 1. researchgate.net [researchgate.net]

- 2. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Estrone 3-Methyl Ether Derivatives: A Technical Guide to Their Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of estrone 3-methyl ether derivatives, with a focus on their potential as anticancer agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, in vitro cytotoxicity, receptor binding affinity, and mechanisms of action. All quantitative data has been consolidated into structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized through diagrams generated using the DOT language.

Introduction

Estrone, a naturally occurring estrogen, has served as a versatile scaffold for the development of novel therapeutic agents. The methylation of the 3-hydroxyl group to form this compound provides a key intermediate for the synthesis of a diverse array of derivatives. These modifications are primarily aimed at enhancing biological activity, improving selectivity, and reducing hormonal side effects. This guide delves into the significant body of research that has established the potential of these derivatives, particularly in the realm of oncology.

Synthesis of this compound Derivatives

The synthetic pathways to novel this compound derivatives are diverse, often involving multi-step procedures. A common strategy involves the modification of the D-ring of the steroid nucleus, particularly at the C-16 and C-17 positions. Additionally, derivatization of the A-ring at the C-2 and C-4 positions has yielded compounds with significant biological activity.

Key synthetic reactions employed include:

-

Aldol Condensation: Utilized to introduce arylidene moieties at the C-16 position.

-

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): A powerful tool for creating 1,2,3-triazole-containing derivatives, often linking the estrone scaffold to other bioactive molecules.

-

Chan-Lam Coupling: Enables the formation of diaryl ether linkages at the C-3 position.

-

Hirao Reaction: Used for the synthesis of arylphosphonates from aryl halides.

Quantitative Analysis of Biological Activity

The antiproliferative activity of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.

In Vitro Cytotoxicity Data

The following tables summarize the IC50 values for various derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 13α-Estrone Derivatives with N-benzyltriazolylmethoxy Moieties

| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | A431 (Skin Cancer) IC50 (µM) |

| Derivative A | Submicromolar | Submicromolar | Submicromolar | Submicromolar |

| Derivative B | Low micromolar | Low micromolar | Low micromolar | Low micromolar |

Note: Specific IC50 values are often presented in the full research articles and can vary based on experimental conditions.

Table 2: Cytotoxicity of Estrone-Based G-Quadruplex Stabilizers

| Compound | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |

| Est-3 | ~5.0 ± 0.1 | ~5.2 ± 0.1 |

Table 3: Cytotoxicity of 3-O-benzyl-13α-estrone

| Compound | A431 (Skin Cancer) IC50 (µM) |

| 3-O-benzyl-13α-estrone | 10.36 |

Receptor Binding Affinity

The interaction of these derivatives with steroid receptors is crucial for understanding their mechanism of action and potential hormonal side effects. Relative Binding Affinity (RBA) is determined through competitive binding assays.

Table 4: Estrogen Receptor (ER) and Progesterone Receptor (PR) Binding Affinity

| Compound | ER RBA (%) | PR RBA (%) |

| 13α-D-homoestrone | Low | Low |

| 13α-D-homothis compound | Low | Low |

Note: RBA is typically expressed relative to a reference compound, such as 17β-estradiol for ER and progesterone for PR.

Experimental Protocols

Standardized protocols are essential for the reproducibility of biological assays. The following sections outline the methodologies for key experiments cited in the literature.

General Synthesis of 3-N-benzyltriazolylmethyl-13α-oestrone Derivatives

This protocol describes a common synthetic route involving propargylation followed by a CuAAC reaction.

-

Propargylation of 13α-estrone: 13α-estrone is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the corresponding 3-propargyl ether.

-

Azide-Alkyne Cycloaddition (Click Chemistry): The 3-propargyl ether derivative is then reacted with a substituted benzyl azide in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., diisopropylethylamine) in a solvent such as toluene to afford the desired 1,2,3-triazole derivative.

-

Purification: The final product is purified using column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.

-

Incubation: The cytosol is incubated with a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, often using hydroxylapatite.

-

Radioactivity Measurement: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Relative Binding Affinity (RBA) is calculated.

Mechanisms of Action

The biological effects of this compound derivatives are mediated through various mechanisms, with the interference of microtubule dynamics being a prominent pathway for their anticancer activity.

Disturbance of Tubulin Polymerization

Several 13α-estrone derivatives have been shown to interfere with the polymerization of tubulin, a critical process for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Computational studies suggest that these derivatives can bind to the colchicine or taxoid binding sites on β-tubulin.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Certain this compound derivatives have been identified as inhibitors of 17β-HSD1, an enzyme that catalyzes the conversion of the less active estrone to the more potent estradiol. By inhibiting this enzyme, these compounds can reduce the levels of estradiol in estrogen-dependent cancer cells, thereby inhibiting their growth.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:

-

Modifications at C-3: The introduction of N-benzyltriazolylmethoxy moieties at the C-3 position has been shown to be more potent than the corresponding 3-hydroxy or 3-ether counterparts.

-

Stereochemistry at C-13: Inversion of the stereochemistry at the C-13 position from the natural β-configuration to the α-configuration often leads to a significant reduction or loss of estrogenic activity, which is a desirable feature for anticancer drug development.

-

Substituents on the A-ring: Halogenation at the C-2 and/or C-4 positions can influence the antiproliferative activity and selectivity.

-

D-ring Modifications: The nature and size of substituents at the C-16 and C-17 positions play a crucial role in determining the cytotoxic potency.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their diverse biological activities, including potent cytotoxicity against a range of cancer cell lines and interference with key cellular processes such as tubulin polymerization, underscore their therapeutic relevance. The continued exploration of their structure-activity relationships will be instrumental in designing next-generation derivatives with enhanced efficacy and improved safety profiles. This technical guide serves as a valuable resource for researchers in this dynamic field, providing a consolidated and structured overview of the current state of knowledge.

Methodological & Application

Application Notes and Protocols: Synthesis of Mestranol from Estrone 3-methyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction